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Introduction
Enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase, is a crucial metalloenzyme

that catalyzes the reversible dehydration of D-2-phosphoglyceric acid (2-PGA) to

phosphoenolpyruvate (PEP) in the glycolytic and gluconeogenesis pathways.[1][2][3] This

reaction is the ninth step of glycolysis and is vital for cellular energy production.[4] Beyond its

central role in metabolism, enolase has been identified as a multifunctional "moonlighting"

protein, implicated in various physiological and pathological processes, including transcriptional

regulation, autoimmune diseases, and cancer progression, making it a significant target for

drug development.[5]

These application notes provide a comprehensive overview of D-2-phosphoglyceric acid as a

substrate for studying enolase kinetics. Detailed protocols for robust and reproducible enzyme

assays are presented, along with a compilation of kinetic parameters from various organisms to

facilitate comparative studies.

Data Presentation: Enolase Kinetic Parameters with
D-2-Phosphoglyceric Acid
The kinetic parameters of enolase, Michaelis-Menten constant (Km) and maximum reaction

velocity (Vmax) or turnover number (kcat), are critical for characterizing its catalytic efficiency
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and for the screening of potential inhibitors. The following table summarizes these parameters

for enolase from various species with D-2-phosphoglyceric acid as the substrate.
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Organism/Sou
rce

Enolase
Isoform

Km (mM) for 2-
PGA

Vmax (U/mg)
or kcat (s-1)

Notes

Klebsiella

pneumoniae
Cytosolic 0.425 kcat = 52.7 s-1

Optimal pH 7.8.

[2]

Human Muscle-specific 0.199 -
Optimal pH 6.8.

[1]

Carp (Cyprinus

carpio)
Muscle 0.313 88 U/mg

Divalent metal

ions required for

activity.[2]

Streptococcus

sanguis
- 0.22 - 0.74 20 - 323 U/mg

Range from five

different oral

bacterial species.

[2]

Streptococcus

salivarius
- 0.22 - 0.74 20 - 323 U/mg

Range from five

different oral

bacterial species.

[2]

Streptococcus

mutans
- 0.22 - 0.74 20 - 323 U/mg

Range from five

different oral

bacterial species.

[2]

Actinomyces

naeslundii
- 0.22 - 0.74 20 - 323 U/mg

Range from five

different oral

bacterial species.

[2]

Lactobacillus

rhamnosus
- 0.22 - 0.74 20 - 323 U/mg

Range from five

different oral

bacterial species.

[2]

Rabbit Brain (αα

isoform)

Similar to ββ

isoform

- Inhibited by Na+

and Li+;

activated by K+,
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NH4+, Cs+, and

Rb+.[6]

Rabbit
Brain (γγ

isoform)

Similar to ββ

isoform
-

Inhibited by Na+

and Li+;

activated by K+,

NH4+, Cs+, and

Rb+.[6]

Saccharomyces

cerevisiae

(Yeast)

- - -

pH dependence

of kinetic

parameters has

been

characterized.[4]

Signaling and Metabolic Pathways
Enolase is a key enzyme in the glycolytic pathway, which is a fundamental metabolic route for

energy production in the form of ATP. The reaction catalyzed by enolase is a critical step in this

pathway.

Glycolysis

Glucose-6-phosphate Fructose-6-phosphate Fructose-1,6-bisphosphate Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate 3-Phosphoglycerate D-2-Phosphoglyceric acid

Phosphoglycerate
mutase PhosphoenolpyruvateEnolase Pyruvate

Pyruvate
kinase

Click to download full resolution via product page

Caption: The glycolytic pathway highlighting the enolase-catalyzed conversion of D-2-
Phosphoglyceric acid to Phosphoenolpyruvate.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2665793/
https://pubmed.ncbi.nlm.nih.gov/2665793/
https://pubmed.ncbi.nlm.nih.gov/9790688/
https://www.benchchem.com/product/b3327455?utm_src=pdf-body-img
https://www.benchchem.com/product/b3327455?utm_src=pdf-body
https://www.benchchem.com/product/b3327455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrophotometric Assay for Enolase Activity (Coupled
Enzyme Assay)
This protocol describes a continuous spectrophotometric rate determination method to

measure enolase activity. The production of phosphoenolpyruvate (PEP) is coupled to the

pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, and the activity is monitored

by the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials and Reagents:

Triethanolamine buffer (100 mM, pH 7.4)

D(+)-2-Phosphoglyceric Acid, Sodium Salt, Hydrate (Sigma-Aldrich, P-0257 or equivalent)

β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) (Sigma-Aldrich, N-8129 or

equivalent)

Magnesium Sulfate (MgSO₄)

Potassium Chloride (KCl)

Adenosine 5'-Diphosphate (ADP)

Pyruvate Kinase (PK)

Lactate Dehydrogenase (LDH)

Enolase sample (e.g., purified enzyme or cell lysate)

Enzyme Diluent (e.g., 15 mM Tris-HCl with 0.02% w/v BSA, pH 7.4)

UV-Vis Spectrophotometer and cuvettes

Procedure:

Reagent Preparation:
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Reaction Buffer (100 mM Triethanolamine, pH 7.4): Dissolve triethanolamine hydrochloride

in deionized water and adjust the pH to 7.4 at 25°C with 1 M NaOH.

Substrate Solution (56 mM 2-PGA): Dissolve D(+)-2-Phosphoglyceric Acid in deionized

water.

NADH Solution (7 mM): Prepare fresh by dissolving NADH in the reaction buffer.

Cofactor Solution (500 mM MgSO₄ with 2 M KCl): Dissolve MgSO₄ and KCl in deionized

water.

ADP Solution (20 mM): Prepare fresh by dissolving ADP in deionized water.

Coupling Enzymes (PK/LDH): Use a commercially available mixed enzyme solution or

prepare individual solutions.

Enolase Sample: Dilute the enolase sample to an appropriate concentration (e.g., 0.25 -

0.5 units/mL) in cold enzyme diluent immediately before use.

Assay Mixture Preparation:

Prepare a master mix containing the reaction buffer, NADH solution, cofactor solution,

ADP solution, and coupling enzymes (PK/LDH).

The final concentrations in a 3.00 mL reaction should be approximately:

81 mM Triethanolamine

0.12 mM NADH

25 mM MgSO₄

100 mM KCl

1.3 mM ADP

~7 units Pyruvate Kinase

~10 units L-Lactic Dehydrogenase
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Spectrophotometric Measurement:

Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.

To a cuvette, add the assay mixture.

Add the enolase sample to the cuvette.

To initiate the reaction, add the 2-PGA substrate solution (final concentration of

approximately 1.9 mM).

Immediately mix the contents of the cuvette by inversion and start recording the

absorbance at 340 nm for approximately 5 minutes.

Run a blank reaction containing all components except the enolase sample to correct for

any background NADH oxidation.

Data Analysis:

Calculate the rate of decrease in absorbance per minute (ΔA₃₄₀/min) from the linear

portion of the curve.

Subtract the rate of the blank reaction from the rate of the sample reaction.

Enolase activity (in units/mL) can be calculated using the Beer-Lambert law and the molar

extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Unit Definition: One unit of enolase converts 1.0 µmole of 2-phosphoglycerate to

phospho(enol)pyruvate per minute at pH 7.4 at 25°C.

Commercial Enolase Activity Assay Kits
Several manufacturers offer ready-to-use kits for measuring enolase activity (e.g., Sigma-

Aldrich MAK178, Abcam ab241024). These kits typically provide a simplified and high-

throughput method, often based on a coupled enzyme assay that produces a colorimetric or

fluorometric signal.

General Principle of Commercial Kits:
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The conversion of 2-PGA to PEP by enolase is coupled to a series of reactions that ultimately

generate a detectable product. For example, the PEP produced can be used to generate an

intermediate that reacts with a probe to produce color (absorbance at ~570 nm) or

fluorescence (Ex/Em = ~535/587 nm). The rate of signal generation is proportional to the

enolase activity in the sample.

General Procedure (refer to the specific kit manual for details):

Reagent and Sample Preparation: Reconstitute provided reagents (assay buffer, substrate

mix, developer, etc.) and prepare samples (cell/tissue lysates) as instructed in the kit

manual.

Standard Curve Preparation: Prepare a standard curve using a provided standard (e.g.,

H₂O₂ for some kits) to quantify the amount of product generated.

Reaction Setup: Add samples, standards, and a reaction mix to the wells of a 96-well plate.

Include a positive control (often provided) and sample blanks (without the enolase

substrate).

Measurement: Incubate the plate and measure the absorbance or fluorescence at the

recommended wavelength in a kinetic mode for a specified time (e.g., 20-60 minutes).

Data Analysis: Calculate the enolase activity based on the rate of change in signal and the

standard curve.

Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the spectrophotometric enolase assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Prepare Reagents
(Buffer, Substrate, Cofactors)

Prepare Assay Mixture
(Buffer, NADH, ADP, PK, LDH)

Prepare Enolase Sample
(Dilution)

Initiate Reaction
(Add 2-PGA)

Measure Absorbance at 340 nm
(Kinetic Mode)

Calculate Rate
(ΔA340/min)

Correct for Blank

Determine Enolase Activity

Click to download full resolution via product page

Caption: Workflow for the spectrophotometric determination of enolase activity.
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The following diagram illustrates the coupled reaction principle for the spectrophotometric

assay.

Coupling Reactions

D-2-Phosphoglyceric Acid PhosphoenolpyruvateEnolase
Pyruvate

Pyruvate Kinase
(ADP -> ATP)

LactateLactate Dehydrogenase 

NADH NAD+

Click to download full resolution via product page

Caption: Principle of the coupled enzyme assay for enolase activity.
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Using D-2-Phosphoglyceric Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3327455#d-2-phosphoglyceric-acid-as-a-substrate-
for-enolase-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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